molecular formula C20H25NO3 B14494139 Isopropyldihydromorphinone CAS No. 63868-38-2

Isopropyldihydromorphinone

Cat. No.: B14494139
CAS No.: 63868-38-2
M. Wt: 327.4 g/mol
InChI Key: OIADSCSXAVYURL-ILWKUFEGSA-N
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Description

Isopropyldihydromorphinone is a synthetic opioid derivative structurally related to dihydromorphinone (hydromorphone), a potent analgesic.

Properties

CAS No.

63868-38-2

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-7a-propan-2-yl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H25NO3/c1-11(2)20-16(23)7-5-13-14-10-12-4-6-15(22)18(24-20)17(12)19(13,20)8-9-21(14)3/h4,6,11,13-14,22H,5,7-10H2,1-3H3/t13-,14+,19-,20-/m0/s1

InChI Key

OIADSCSXAVYURL-ILWKUFEGSA-N

Isomeric SMILES

CC(C)[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C

Canonical SMILES

CC(C)C12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyldihydromorphinone typically involves the reduction of morphine to dihydromorphine, followed by the introduction of an isopropyl group. The reduction of morphine can be achieved using hydrogenation in the presence of a palladium catalyst. The isopropylation step involves the reaction of dihydromorphine with isopropyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Isopropyldihydromorphinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can further modify the structure of the compound.

    Substitution: The isopropyl group can be substituted with other alkyl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Alkyl halides such as isopropyl iodide are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.

Scientific Research Applications

Isopropyldihydromorphinone has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.

    Biology: The compound is used in research to understand the mechanisms of pain and analgesia.

    Medicine: It is studied for its potential use in pain management, especially in cases where other opioids are ineffective.

    Industry: The compound is used in the development of new analgesic drugs and formulations.

Mechanism of Action

Isopropyldihydromorphinone exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptor, which is responsible for its analgesic effects. The binding of the compound to these receptors inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

(a) Dipipanone Hydrochloride (CAS 1726-14-3)
  • Structure : A diphenylheptane opioid agonist with a piperidine moiety.
  • Key Differences: Unlike Isopropyldihydromorphinone, Dipipanone lacks the morphinone backbone but shares opioid receptor agonism. Its diphenylheptane structure confers longer half-life but lower potency compared to morphinones .
  • Application : Primarily used for pain management, with a focus on chronic conditions due to extended duration of action.
(b) 1-(1-Methyl-3,3-diphenylpropyl)-piperidine Hydrochloride (CAS 110246-09-8)
  • Structure : Features a diphenylpropyl-piperidine scaffold.
  • Key Differences: This compound’s bulky diphenylpropyl group may reduce blood-brain barrier penetration compared to this compound, which has a more compact morphinone core. This structural distinction could result in differing analgesic efficacy and side-effect profiles .

Functional Analogues

(a) 5,7-Dihydroxy-2-isopropylchromone (CAS 96552-59-9)
  • Structure : Chromone derivative with an isopropyl substituent.
(b) Diisopropylamine Hydrochloride (CAS 58901-13-6)
  • Structure : A simple amine with two isopropyl groups.
  • Key Differences: Demonstrates how isopropyl substitutions influence basicity and solubility. For this compound, similar modifications may affect stability and interaction with opioid receptors .

Pharmacological and Toxicological Considerations

  • Receptor Affinity: this compound’s morphinone backbone suggests high μ-opioid receptor affinity, akin to hydromorphone. However, the isopropyl group might introduce steric hindrance, altering binding kinetics compared to non-alkylated analogs .
  • Metabolism: Structural analogs like Dipipanone undergo hepatic N-demethylation, while this compound’s isopropyl group may resist such metabolism, prolonging its half-life.
  • Toxicity: Compounds with moderate chronic or high acute toxicity (e.g., diisopropylfluorophosphate) require stringent safety protocols. While direct toxicity data for this compound are unavailable, its opioid nature implies risks of respiratory depression and dependency .

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